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Abstract

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and
insecticidal properties.[1] Discovered as fermentation products of the soil actinomycete
Streptomyces avermitilis, this class of compounds has become indispensable in veterinary
medicine, agriculture, and human health for controlling a wide range of endo- and
ectoparasites.[1][2] The commercial success of avermectin derivatives such as ivermectin,
abamectin, doramectin, eprinomectin, and selamectin has spurred extensive research into their
structure-activity relationships (SAR) to develop new analogs with improved potency, spectrum
of activity, and pharmacokinetic properties.[2][3] This technical guide provides an in-depth
analysis of the SAR of avermectins, focusing on key structural modifications and their impact
on biological activity. It includes a compilation of quantitative data, detailed experimental
protocols for biological evaluation, and visualizations of relevant signaling pathways and
experimental workflows.

Core Structure and Mechanism of Action

The avermectin core structure is a complex pentacyclic lactone, characterized by a spiroketal
system, a hexahydrobenzofuran ring, and a disaccharide moiety attached at the C-13 position.
[2] The naturally occurring avermectins are a mixture of eight related compounds, designated
as Ala, Alb, A2a, A2b, Bla, B1b, B2a, and B2b, which differ at C5, C22-C23, and C25.[2]
Avermectin B1, a mixture of Bla (>80%) and B1b (<20%), is known as abamectin.[4]
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The primary mechanism of action of avermectins in invertebrates is the potentiation of
glutamate-gated chloride channels (GIuCls).[5][6] These ligand-gated ion channels are specific
to protostome invertebrates and are absent in mammals, which contributes to the selective
toxicity of avermectins.[5] Binding of avermectin to GluCls causes an influx of chloride ions,
leading to hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and
death of the parasite.[5]

Signaling Pathway of Avermectin Action

The following diagram illustrates the signaling pathway of avermectin at the invertebrate
neuromuscular junction.
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Caption: Avermectin's mechanism of action on invertebrate GluCls.

Structure-Activity Relationship Studies

The avermectin molecule offers several positions for chemical modification to modulate its
biological activity. The most extensively studied positions are the C-13 disaccharide, the C-22-
C23 double bond, the C-25 substituent, and the C-5 position.

Modifications at the C-13 Position and the Disaccharide
Moiety

The oleandrosyl-oleandrosyloxy disaccharide at C-13 is a primary site for modification. While
the aglycone itself possesses some activity, the disaccharide is generally important for potency.
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[2]

o 4"-Position: The 4"-hydroxy group of the terminal oleandrose sugar is a key site for

derivatization.

o Esterification and Etherification: Acyl and alkyl derivatives at this position have been
synthesized, with some showing retained or slightly modified activity.

o Deoxygenation and Amination: Replacement of the 4"-hydroxyl group with an amino
group, particularly an epi-methylamino group, led to the development of emamectin, which
exhibits significantly enhanced insecticidal activity compared to abamectin.[7]
Eprinomectin, with an epi-acetylamino group at the 4"-position, also shows high

antiparasitic activity.[7]

Table 1: SAR at the 4"-Position of the Disaccharide
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Compound/Mo  Target o .
o . Activity Metric  Value Reference
dification Organism
) Tetranychus
Avermectin Bla ] ) LC50 0.013 uM [8]
cinnabarinus
4"-epi-
) ) Up to 1500x
methylamino-4"- Lepidopteran
) - more potent than  [7]
deoxyavermectin  pests _
Avermectin B1
B1 (Emamectin)
4"-epi-
acetylamino-4"- ) ] N
_ _ _ High antiparasitic
deoxyavermectin  Various parasites - o [7]
activity
B1
(Eprinomectin)
4"-o0xo- Intermediate for ]
avermectin B1 further synthesis
4"-amino-4"-
deoxyavermectin - Anthelmintic Active [9]
B1
Compound 9j (a
4"-substituted T. cinnabarinus LC50 0.005 uM [8]
derivative)
Compound 16d
(a 4"-substituted T. cinnabarinus LC50 0.002 uM [8]

derivative)

e 13-epi Analogs: Epimerization at the C-13 position has been shown to produce analogs that

retain the full potency of the parent compounds but with a substantially increased margin of

safety.[10]

Modification at the C-22-C23 Position

The double bond at the C-22-C23 position is a key site for modification.

© 2025 BenchChem. All rights reserved.

4/14

Tech Support


https://pubmed.ncbi.nlm.nih.gov/27318119/
https://www.researchgate.net/publication/361280249_Avermectin_chemistry_recent_advances
https://www.researchgate.net/publication/361280249_Avermectin_chemistry_recent_advances
https://patents.google.com/patent/US4427663A/en
https://patents.google.com/patent/US4427663A/en
https://pubmed.ncbi.nlm.nih.gov/27318119/
https://pubmed.ncbi.nlm.nih.gov/27318119/
https://pubmed.ncbi.nlm.nih.gov/1433196/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reduction: Catalytic hydrogenation of the C-22-C23 double bond of avermectin B1 yields
ivermectin (22,23-dihydroavermectin B1).[3] This modification reduces toxicity to the host
while maintaining high anthelmintic and insecticidal activity.[3]

Modifications at the C-25 Position

The substituent at the C-25 position influences the spectrum and potency of activity. In the
natural avermectins, this is either a sec-butyl group (a-series) or an isopropyl group (b-series).

» Alkyl and Cycloalkyl Substituents: A variety of alkyl and cycloalkyl groups have been
introduced at this position. Doramectin, which has a cyclohexyl group at C-25, exhibits
improved pharmacokinetic properties and efficacy compared to avermectin.[3]
Biosynthetically engineered strains producing 25-methyl and 25-ethyl ivermectin have shown
significantly enhanced insecticidal activity against Caenorhabditis elegans and Mythimna
separata.[3][11]

Table 2: SAR at the C-25 Position

Compound/Mo Target o .
o . Activity Metric  Value Reference
dification Organism

Ivermectin C. elegans LC50 10.1 + 1.3 pg/ml [11]

Mixture of 25-
methyl and 25- C. elegans LC50 2.2+ 0.7 pg/ml [11]
ethyl ivermectin

Milbemycin
C. elegans LC50 5.4 +2.1 pg/ml [11]
A3/A4
) Improved
Doramectin ] . .
Various parasites - pharmacokinetic [3]

(C25-cyclohexyl) ]
s and efficacy

Modifications at the C-5 Position

The C-5 hydroxyl group is crucial for activity.
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o Oxidation and Derivatization: Oxidation of the C-5 hydroxyl to a ketone, followed by the
formation of an oxime derivative, led to the discovery of selamectin. This modification results
in a compound with excellent activity against fleas and heartworms in cats and dogs.

Experimental Protocols
Insecticidal/Acaricidal Bioassay: Leaf-Dip Method

This method is commonly used to determine the toxicity of avermectin analogs to
phytophagous insects and mites.

Objective: To determine the median lethal concentration (LC50) of a test compound against a
target pest.

Materials:

Test compound and a suitable solvent (e.g., acetone).
e Surfactant (e.g., Triton X-100 or Tween-80).

« Distilled water.

e Host plant leaves (e.g., cotton, maize, or bean leaves).
» Petri dishes or similar containers.

« Filter paper.

e Soft brush for handling insects/mites.

e Test organisms (e.g., adult mites, insect larvae).
Procedure:

e Preparation of Test Solutions:

o Prepare a stock solution of the test compound in the chosen solvent.
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o Create a series of graded concentrations by serial dilution with distilled water containing a
small amount of surfactant (e.g., 0.1%). A blank control containing only distilled water and
surfactant should also be prepared.[12]

Leaf Treatment:
o Excise fresh, untreated leaves from the host plant.

o Dip each leaf into a test solution for a set period (e.g., 5-10 seconds) with gentle agitation.
[12][13]

o Place the treated leaves on a clean, non-absorbent surface to air-dry.[13]
Bioassay Setup:

o Place a piece of moistened filter paper in the bottom of each Petri dish to maintain
humidity.

o Once dry, place a treated leaf in each Petri dish.

o Introduce a known number of test organisms (e.g., 20-30) onto each leaf using a soft
brush.[13]

o Seal the Petri dishes with ventilated lids.
Incubation:

o Maintain the bioassay units under controlled environmental conditions (e.g., 25 + 1°C, 70
* 10% relative humidity, and a defined photoperiod).[14]

Data Collection and Analysis:

o Assess mortality after a specific time interval (e.g., 48 or 72 hours), which may vary
depending on the mode of action of the compound.[13][14] Moribund individuals that are
unable to move when prodded are often considered dead.[14]

o Correct for control mortality using Abbott's formula if necessary.
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o Analyze the dose-response data using probit analysis to calculate the LC50 value and its
95% confidence limits.[15]

Experimental Workflow for Leaf-Dip Bioassay
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Caption: Workflow for conducting a leaf-dip insecticidal bioassay.
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Radioligand Binding Assay for Glutamate-Gated
Chloride Channels

This assay measures the affinity of avermectin analogs for their target receptor, the GluCl.

Objective: To determine the inhibitory constant (Ki) of a test compound for the binding of a
radiolabeled ligand (e.qg., [3H]-ivermectin) to GluCls.

Materials:

 Membrane preparation from a source rich in GluCls (e.g., C. elegans or a heterologous
expression system).

» Radiolabeled ligand (e.g., [(H]-ivermectin).
e Unlabeled test compounds.
o Assay buffer.

o Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific
binding).

e 96-well plates.
« Filtration apparatus (cell harvester).

Scintillation counter and scintillation fluid.

Procedure:

e Assay Setup:

o In a 96-well plate, add the assay buffer, the membrane preparation, the radiolabeled ligand
at a concentration near its dissociation constant (Kd), and varying concentrations of the
unlabeled test compound.

o Include wells for total binding (radioligand and membranes only) and non-specific binding
(radioligand, membranes, and a high concentration of a known unlabeled ligand).
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¢ Incubation:

o Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C)
to reach binding equilibrium.[16]

o Filtration:

o Rapidly terminate the binding reaction by filtering the contents of each well through the
glass fiber filters using a cell harvester. This separates the membrane-bound radioligand
from the unbound radioligand.[16]

o Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound
radioligand.[16]

¢ Quantification:
o Dry the filters and place them in scintillation vials with scintillation fluid.
o Measure the radioactivity on the filters using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand).

o Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]

Synthesis of Key Avermectin Analogs

The chemical synthesis of avermectin analogs often involves multi-step procedures starting
from the natural avermectin products.
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Synthesis of 4"-Amino-4"-deoxyavermectin Derivatives

A common route to synthesize 4"-amino derivatives involves the following key steps:

e Protection: Protection of the C-5 and C-23 hydroxyl groups, if present, is necessary to
prevent their oxidation in the subsequent step.[9]

» Oxidation: The 4"-hydroxyl group is oxidized to a ketone using an oxidizing agent such as
oxalyl chloride in dimethyl sulfoxide (DMSO).[9]

e Reductive Amination: The resulting 4"-keto intermediate is then subjected to reductive
amination. This is typically carried out using an ammonium salt (e.g., ammonium acetate)
and a reducing agent like sodium cyanoborohydride to yield the 4"-amino derivative.[9][18]
Substituted amines can be prepared by using the corresponding alkyl or dialkylammonium
salts.[18]

o Acylation/Alkylation (Optional): The 4"-amino group can be further modified by acylation or
alkylation to produce a variety of N-substituted derivatives.[18]

Synthetic Workflow for 4"-Amino-4"-deoxyavermectin

Caption: Synthetic scheme for 4"-amino-4"-deoxyavermectin.

Conclusion

The structure-activity relationship studies of avermectins have been instrumental in the
development of second-generation anthelmintics and insecticides with enhanced efficacy,
safety, and spectrum of activity. Key modifications at the C-13 disaccharide, C-22-C23 double
bond, and C-25 substituent have yielded commercially successful drugs that are cornerstones
of parasite control programs worldwide. Future research in this area will likely focus on novel
modifications to overcome emerging drug resistance, further improve the therapeutic index,
and expand the utility of this remarkable class of natural products. The combination of chemical
synthesis, biosynthetic engineering, and robust biological evaluation will continue to drive
innovation in the field of avermectin drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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